BenchChemオンラインストアへようこそ!

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Lipophilicity ADME Drug Design

This fluorinated adamantane building block provides distinct physicochemical properties (XLogP3-AA=4.1, pKa=4.53) that set it apart from other analogs. Its intermediate pKa (4.53) avoids the extreme acidity of bridgehead-fluorinated variants (pKa=3.3) while offering significantly higher lipophilicity than the non-fluorinated parent compound. With a documented P-gp inhibition profile (Ki=480 nM), it serves as a validated tool for multidrug resistance research. This compound is uniquely positioned to meet specific requirements for lipophilicity, acidity, and biological activity that other fluorinated adamantane derivatives cannot fulfill.

Molecular Formula C14H16F6O2
Molecular Weight 330.27 g/mol
CAS No. 86301-98-6
Cat. No. B1597888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
CAS86301-98-6
Molecular FormulaC14H16F6O2
Molecular Weight330.27 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O
InChIInChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22)
InChIKeyGLJDZZQQPFAEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid (86301-98-6): Procurement & Research-Grade Properties


3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid (CAS 86301-98-6) is a fluorinated adamantane derivative with the molecular formula C14H16F6O2 and a molecular weight of 330.27 g/mol. It features a rigid adamantane cage functionalized at the 1-position with a carboxylic acid group and at the 3-position with a 1,1,2,3,3,3-hexafluoropropyl substituent. This specific substitution pattern imparts a unique physicochemical profile, including a high predicted lipophilicity (XLogP3-AA = 4.1) and a predicted pKa of 4.53, which are distinct from other fluorinated adamantane analogs. The compound is typically supplied as a crystalline solid with a reported melting point of 115°C [1].

Why 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid Cannot Be Replaced by Other Fluorinated Adamantane Analogs


Fluorinated adamantane-1-carboxylic acids are not a single, interchangeable class of compounds. The number, position, and type of fluorine-containing substituents directly and predictably alter critical physicochemical parameters such as lipophilicity (logP) and acidity (pKa), which are fundamental determinants of a compound's behavior in biological systems, material science applications, and synthetic transformations [1]. For instance, while both 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid and 3,5,7-trifluoroadamantane-1-carboxylic acid are fluorinated derivatives, their distinct substitution patterns result in vastly different logP and pKa values, precluding their simple substitution in any application where these parameters are critical [1]. The quantitative evidence detailed below provides the precise, verifiable differentiation necessary for informed scientific selection and procurement.

Quantitative Differentiation: 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid vs. Closest Analogs


Lipophilicity Comparison: LogP of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid vs. 3,5,7-Trifluoro and Non-Fluorinated Analogs

The target compound's hexafluoropropyl substituent confers significantly higher lipophilicity compared to non-fluorinated and other fluorinated adamantane-1-carboxylic acids. Its computed XLogP3-AA is 4.1 [1]. In contrast, the non-fluorinated 1-adamantanecarboxylic acid has a logP of approximately 2.6 , and the bridgehead-fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid has a measured logP of 2.5 [2]. This represents a substantial increase in lipophilicity, positioning this compound as a more hydrophobic alternative for applications where enhanced membrane permeability or solubility in non-polar media is required.

Lipophilicity ADME Drug Design

Acidity (pKa) Comparison: Modulating Carboxylic Acid Strength with a Hexafluoropropyl Group

The hexafluoropropyl group in the target compound exerts a moderate electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid relative to the non-fluorinated parent, but to a lesser extent than multiple bridgehead fluorine atoms. The target compound has a predicted pKa of 4.53 [1]. For comparison, the non-fluorinated 1-adamantanecarboxylic acid has a predicted pKa of 4.86 , while 3,5,7-trifluoroadamantane-1-carboxylic acid, with three bridgehead fluorine atoms, has a significantly lower measured pKa of 3.3 [2]. This places the target compound's acidity between these two extremes, offering a distinct ionization profile at physiological pH.

pKa Acidity Ionization State

Thermal and Physical Properties: Melting Point and Density Differentiation

The target compound's specific fluorinated substituent results in distinct solid-state properties. It has a reported melting point of 115°C . This is significantly lower than the melting point of the non-fluorinated 1-adamantanecarboxylic acid (175-176.5°C) [1] and also lower than the trifluoromethyl analog 3-(trifluoromethyl)adamantane-1-carboxylic acid (142-143°C) . Its predicted density is 1.474 g/cm³ , which is higher than that of the trifluoromethyl analog (1.424 g/cm³) . These differences are critical for material science applications and for predicting behavior during processing, purification, and formulation.

Solid-State Properties Thermal Stability Formulation

Biological Activity Differentiation: P-glycoprotein (P-gp) Inhibition Profile

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid has been reported to inhibit the drug efflux transporter P-glycoprotein (P-gp) with a Ki of 480 nM in human drug-resistant K562/ADR cells [1]. While this demonstrates a specific biological interaction, it is important to note that this data is not a direct comparator study. The extent to which this activity profile differs from other fluorinated adamantane-1-carboxylic acid analogs is not documented in the primary literature, and as such, this evidence cannot be used to claim superior or unique activity within the class. It simply documents a known biological activity for the target compound.

P-glycoprotein MDR Pharmacology

Research & Industrial Scenarios: Where 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid Provides a Verifiable Advantage


Medicinal Chemistry Scaffold for Enhancing Lipophilicity and Modulating pKa

The compound serves as a versatile building block for medicinal chemistry campaigns where increased lipophilicity (LogP = 4.1) is required to improve membrane permeability or target engagement in hydrophobic binding pockets, but where the extreme acidity of bridgehead-fluorinated analogs (pKa = 3.3) is undesirable. Its intermediate pKa of 4.53 [1] provides a distinct ionization profile compared to both the non-fluorinated parent (pKa = 4.86) and the highly acidic 3,5,7-trifluoro analog (pKa = 3.3) [2], allowing for fine-tuning of physicochemical properties during lead optimization.

Material Science: Component in Fluorinated Polymers or Coatings

The compound's high fluorine content (6 fluorine atoms) and rigid adamantane core make it a candidate monomer or additive for creating materials with enhanced thermal stability, low surface energy, or improved chemical resistance. Its specific melting point of 115°C and density of 1.474 g/cm³ are distinct from other fluorinated adamantane monomers, which could influence processing conditions (e.g., melt processing, solution casting) and final material properties. The lower melting point compared to the non-fluorinated and trifluoromethyl analogs may be advantageous for applications requiring lower processing temperatures.

Chemical Biology Probe for P-glycoprotein (P-gp) Studies

The compound's demonstrated ability to inhibit P-gp (Ki = 480 nM) [3] makes it a relevant tool compound for research into multidrug resistance (MDR) mechanisms, particularly in cancer biology. Researchers studying P-gp function or screening for P-gp inhibitors could utilize this compound as a reference or starting point for SAR studies. However, its utility is as a specific chemical probe, not as a broadly superior analog to other compounds in this class, as comparative P-gp inhibition data for related structures is lacking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.